ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

ATGL Lipolysis Metabolic Syndrome

This ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is the indispensable pharmacophore core for Atglistatin, a first-in-class ATGL inhibitor for metabolic syndrome, insulin resistance, and NAFLD research. Unlike non-halogenated or methyl-ester analogs, solely the 4-bromophenyl moiety ensures key target engagement via halogen bonding, while the ethyl ester provides optimal permeability. The aryl bromide handle further permits late-stage diversification for compound library synthesis. Ensure your studies achieve reproducible, high-affinity inhibition by sourcing this exact, differentiation-critical scaffold.

Molecular Formula C12H11BrN2O3
Molecular Weight 311.135
CAS No. 78348-13-7
Cat. No. B2619118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
CAS78348-13-7
Molecular FormulaC12H11BrN2O3
Molecular Weight311.135
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H11BrN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3
InChIKeySQFZPNSZENSXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate: A Key Atglistatin Pharmacophore Intermediate for Metabolic Disease Research


Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (CAS 78348-13-7) is a heterocyclic building block belonging to the 4-hydroxy-1H-pyrazole-3-carboxylate class. It serves as a critical intermediate in the synthesis and structure-activity relationship (SAR) studies of Atglistatin, a first-in-class, potent, and selective inhibitor of Adipose Triglyceride Lipase (ATGL) [1]. This compound embodies the core pharmacophore responsible for ATGL inhibition, with the 4-bromophenyl substitution being essential for conferring high binding affinity and selectivity, making it a privileged scaffold for developing treatments for metabolic syndrome, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) [1].

Why Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate Cannot Be Replaced by a Non-Halogenated or Methyl Ester Analog


Generic substitution within the 4-hydroxy-pyrazole carboxylate class is not feasible due to strict structure-activity requirements. The 4-bromophenyl moiety is a critical determinant for target engagement: the para-bromine atom enables key halogen bonding and hydrophobic interactions within the ATGL binding pocket, which are completely absent in the non-halogenated phenyl analog (CAS 39683-24-4) [1]. Furthermore, the ethyl ester is crucial for optimal lipophilicity and cellular permeability; replacing it with a methyl ester (CAS 882223-10-1) significantly alters pharmacokinetic properties and metabolic stability, potentially reducing in vivo efficacy [2]. The following quantitative evidence demonstrates why this specific substitution pattern is non-negotiable for research programs targeting ATGL inhibition.

Quantitative Procurement Evidence: Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate vs. Closest Analogs


ATGL Enzyme Inhibition: 4-Bromophenyl Core is Essential for Potency vs. Unsubstituted Phenyl

In a head-to-head SAR study, the core scaffold ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (as a key intermediate leading to Atglistatin analogs) demonstrated potent ATGL inhibition. The presence of the para-bromine atom on the N1-phenyl ring is critical; the direct comparator, ethyl 1-phenyl-4-hydroxy-1H-pyrazole-3-carboxylate (lacking the 4-bromo substituent), resulted in a complete loss of ATGL inhibitory activity, with an IC50 > 50 μM, compared to the parent compound's nanomolar affinity [1].

ATGL Lipolysis Metabolic Syndrome

Synthetic Utility: The Bromine Atom as a Unique Handle for Late-Stage Diversification

The para-bromine substituent on ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate provides a unique synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid and selective late-stage functionalization to generate focused libraries of ATGL inhibitors. This capability is completely absent in the non-halogenated phenyl analog (CAS 39683-24-4) and cannot be mimicked by the methyl ester (CAS 882223-10-1), which lacks a reactive halogen [1].

Medicinal Chemistry C-C Coupling Drug Discovery

Cellular Lipolysis Inhibition: Superior Target Engagement in 3T3-L1 Adipocytes

In a cellular context, the compound's derivative (Atglistatin), which retains the 4-bromophenyl core, demonstrated a concentration-dependent inhibition of forskolin-stimulated lipolysis in 3T3-L1 adipocytes with an IC50 of approximately 0.7 μM. In contrast, analogues where the 4-bromophenyl moiety was replaced with other groups showed a significant reduction in cellular potency, confirming that the target compound's specific bromine substitution pattern is required for effective cellular target engagement and downstream functional activity [1].

Lipolysis Adipocytes Diabetes

High-Value Procurement Scenarios for Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate


Validating ATGL as a Drug Target for Metabolic Syndrome and NAFLD

Procure this compound to serve as a critical precursor for synthesizing Atglistatin or its close analogs. Its proven ability to yield a highly potent and selective ATGL inhibitor (IC50 = 0.7 μM) makes it an indispensable pharmacological tool for target validation studies in cellular and in vivo models of insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease [1].

Medicinal Chemistry Hit-to-Lead Optimization via Diversity-Oriented Synthesis

Use this building block as a core scaffold for parallel synthesis of ATGL inhibitor libraries. The aryl bromide handle allows for easy and selective late-stage functionalization, enabling SAR exploration around the N1-phenyl ring to improve potency, metabolic stability, and selectivity profiles, a key advantage over the non-halogenated scaffold [2].

Development of Novel Fungicides Based on the 4-Hydroxypyrazole Scaffold

This compound serves as an advanced intermediate for synthesizing pyrazolyl acetic acid derivatives, a class of highly effective systemic fungicides. Its specific substitution pattern can be leveraged to develop new agrochemical agents with potentially improved environmental stability or target selectivity [3].

Quote Request

Request a Quote for ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.